1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed reactions. For instance, a Rhodium(III)-catalyzed reaction of α-iminonitriles or α-imino esters with acrylates followed by cyclization has been reported as an efficient method . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include high-throughput synthesis techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like Rhodium(III) complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order isoindole derivatives, while reduction can produce simpler isoindole compounds.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, as CK2 inhibitors, these compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These derivatives are synthesized via C–H activation and aza-Michael addition reactions and have applications in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- stands out due to its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its ability to act as a CK2 inhibitor highlights its therapeutic potential in treating diseases associated with CK2 deregulation .
Properties
CAS No. |
478012-20-3 |
---|---|
Molecular Formula |
C23H15NO4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4S/c25-19(15-9-3-1-4-10-15)21(20(26)16-11-5-2-6-12-16)29-24-22(27)17-13-7-8-14-18(17)23(24)28/h1-14,21H |
InChI Key |
GNFNCJBLSRGUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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